Cas no 2145461-96-5 (2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid)

2-{(Benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid is a specialized synthetic intermediate featuring a benzyloxycarbonyl (Cbz) protecting group and a methoxy-substituted thiazole moiety. Its structural complexity makes it valuable in peptide synthesis and medicinal chemistry, particularly for introducing thiazole-based modifications. The Cbz group offers selective deprotection under mild conditions, while the methoxy-thiazole unit enhances stability and modulates electronic properties. This compound is suited for applications requiring precise functionalization, such as drug discovery or bioactive molecule development. Its well-defined reactivity profile ensures consistent performance in coupling reactions and scaffold diversification. High purity and stability further support its utility in rigorous synthetic workflows.
2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid structure
2145461-96-5 structure
Product Name:2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid
CAS No:2145461-96-5
MF:C15H16N2O5S
MW:336.362942695618
CID:6082314
PubChem ID:165521224
Update Time:2025-10-28

2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid
    • EN300-1299724
    • 2145461-96-5
    • 2-{[(benzyloxy)carbonyl]amino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid
    • Inchi: 1S/C15H16N2O5S/c1-21-13-11(9-23-17-13)7-12(14(18)19)16-15(20)22-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,16,20)(H,18,19)
    • InChI Key: QSCAISJHXCLHCF-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=N1)OC)CC(C(=O)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 336.07799279g/mol
  • Monoisotopic Mass: 336.07799279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 126Ų

2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid Pricemore >>

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Additional information on 2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid

Introduction to 2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid (CAS No. 2145461-96-5)

2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid, identified by the CAS number 2145461-96-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a benzyloxy carbonyl group and a thiazole moiety, which are known for their diverse biological activities and potential applications in drug development. The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting therapeutic pathways involving protease inhibition and other enzymatic processes.

The significance of 2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid lies in its utility as a building block in medicinal chemistry. The benzyloxy carbonyl group, often referred to as an acetyl protecting group, is frequently employed in peptide synthesis and the preparation of other biologically active peptides. This group provides stability to the molecule during synthetic procedures while allowing for selective removal under specific conditions. The thiazole ring, on the other hand, is a heterocyclic structure that is commonly found in numerous bioactive natural products and pharmaceuticals. Its presence in this compound suggests potential interactions with biological targets such as enzymes and receptors, which are critical for drug efficacy.

Recent advancements in synthetic methodologies have enhanced the accessibility of 2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid, enabling its incorporation into more sophisticated molecular architectures. For instance, transition-metal-catalyzed cross-coupling reactions have been utilized to introduce additional functional groups at the aromatic positions of the thiazole ring, thereby expanding the chemical space available for drug discovery. These techniques have opened up new avenues for designing molecules with tailored pharmacological properties.

In the realm of drug discovery, 2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid has been explored as a precursor for inhibitors of various enzymes implicated in human diseases. Thiazole-based compounds have shown promise in targeting enzymes such as matrix metalloproteinases (MMPs), which are involved in processes like inflammation and tumor progression. Additionally, derivatives of this compound have been investigated for their potential to modulate kinase activity, which is relevant to cancers and inflammatory disorders. The benzyloxy carbonyl group also facilitates the introduction of other pharmacophores, making this scaffold versatile for medicinal chemists.

The synthesis of 2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. One common approach involves the condensation of 3-methoxythiophene-4-carboxaldehyde with malonic acid derivatives followed by functionalization with benzylamine. This route leverages readily available starting materials and employs well-established reactions such as condensation and cyclization to construct the core thiazole scaffold. Subsequent modifications include protecting group installations and selective deprotection steps to yield the final product.

The pharmacological profile of 2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid has been studied through both computational modeling and experimental assays. Computational methods have been instrumental in predicting binding affinities and identifying potential interactions with biological targets. These virtual screening approaches have accelerated the process of selecting lead compounds for further optimization. Experimental validation through enzyme inhibition assays has confirmed the biological relevance of this molecule, providing insights into its mechanism of action.

Recent research has also focused on improving the synthetic efficiency and scalability of 2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid production. Continuous flow chemistry has emerged as a powerful tool for achieving high yields and purity with reduced solvent consumption and waste generation. This methodology aligns with green chemistry principles and enhances the sustainability of pharmaceutical manufacturing processes. Additionally, biocatalytic approaches have been explored to introduce specific functional groups under mild conditions, minimizing unwanted side reactions.

The future prospects for 2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid include its application in combinatorial chemistry libraries and high-throughput screening campaigns. By diversifying its structure through systematic functionalization strategies, researchers can generate libraries of derivatives with varied biological activities. Such libraries are essential for identifying novel therapeutic agents that may address unmet medical needs. Furthermore, advances in protein engineering have enabled the development of engineered enzymes capable of modifying this compound post-synthetically, offering new ways to fine-tune its pharmacological properties.

In conclusion,2-{(benzyloxy)carbonylamino}-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid (CAS No. 2145461-96-5) represents a fascinating example of how structural complexity can be leveraged to develop biologically relevant molecules. Its utility as a synthetic intermediate and its potential as a lead compound underscore its importance in pharmaceutical research. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,this compound will undoubtedly play a significant role in future drug discovery efforts.

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